2-Bromo-3-(piperidin-2-yl)pyridine
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Overview
Description
2-Bromo-3-(piperidin-2-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the second position and a piperidin-2-yl group at the third position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(piperidin-2-yl)pyridine typically involves the bromination of 3-(piperidin-2-yl)pyridine. One common method is to react 3-(piperidin-2-yl)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The piperidin-2-yl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3-(piperidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and agrochemicals.
Biological Studies: Researchers use it to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The piperidin-2-yl group can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-2-yl)pyridine: Lacks the bromine atom and may have different reactivity and biological activity.
2,2’-Bipyridine: A related compound with two pyridine rings, commonly used as a ligand in coordination chemistry.
Piperidine Derivatives: Various piperidine-containing compounds with different substituents and biological activities.
Uniqueness
2-Bromo-3-(piperidin-2-yl)pyridine is unique due to the presence of both a bromine atom and a piperidin-2-yl group, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in diverse chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and development .
Properties
Molecular Formula |
C10H13BrN2 |
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Molecular Weight |
241.13 g/mol |
IUPAC Name |
2-bromo-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13BrN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2 |
InChI Key |
TXDQXCRNKMDKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
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